Perindopril

Catalog No.
S539051
CAS No.
107133-36-8
M.F
C19H32N2O5
M. Wt
368.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perindopril

CAS Number

107133-36-8

Product Name

Perindopril

IUPAC Name

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

InChI

InChI=1S/C19H32N2O5/c1-4-8-14(19(25)26-5-2)20-12(3)17(22)21-15-10-7-6-9-13(15)11-16(21)18(23)24/h12-16,20H,4-11H2,1-3H3,(H,23,24)/t12-,13-,14-,15-,16-/m0/s1

InChI Key

IPVQLZZIHOAWMC-QXKUPLGCSA-N

SMILES

Array

solubility

1.22e+00 g/L

Synonyms

Erbumine, Perindopril, Perindopril, Perindopril Erbumine, Perstarium, Pirindopril, S 9490, S 9490 3, S 9490-3, S 94903, S-9490, S9490

Canonical SMILES

CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)O

Isomeric SMILES

CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O

The exact mass of the compound Perindopril erbumine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758929. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Indoles. It belongs to the ontological category of addition compound in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Perindopril erbumine (tert-butylamine salt) is a highly lipophilic, long-acting angiotensin-converting enzyme (ACE) inhibitor widely utilized as a reference standard in cardiovascular pharmacology and a primary active pharmaceutical ingredient (API) in generic manufacturing. As the legacy commercialized salt form, it exhibits distinct physicochemical properties compared to its free acid and arginine salt counterparts, including well-characterized polymorphic states (alpha, beta, and gamma) that dictate formulation strategies [1]. Its high affinity for tissue ACE, combined with a prolonged half-life, makes it a benchmark compound for evaluating tissue-level renin-angiotensin-aldosterone system (RAAS) blockade, vascular remodeling, and anti-inflammatory pathways [2].

Substituting perindopril erbumine with other ACE inhibitors (like enalapril) or alternative salt forms (like perindopril arginine) compromises both analytical reproducibility and formulation integrity. In vivo models demonstrate that perindopril's high lipophilicity grants it superior tissue penetration and local ACE inhibition compared to hydrophilic analogs, directly altering downstream cytokine release [1]. Furthermore, transitioning between the erbumine and arginine salts introduces a 1.43-fold molecular weight discrepancy, requiring strict dose normalization in assays [2]. The erbumine salt's specific polymorphic behavior is also uniquely tied to legacy stability data, meaning substitution with the arginine salt invalidates historical dissolution baselines [3].

Superior Suppression of Monocyte Cytokine Release vs. Enalapril

In comparative studies of normotensive patients with stable coronary artery disease, perindopril demonstrated a significantly stronger ability to reverse disease-induced changes in cytokine release compared to enalapril. Specifically, perindopril effectively reduced plasma high-sensitivity C-reactive protein (hsCRP) and suppressed the release of TNF-α, interleukin-1β, and monocyte chemoattractant protein-1 from lipopolysaccharide-stimulated monocytes, whereas enalapril's effect was markedly limited [1]. This difference is attributed to perindopril's higher lipophilicity and superior tissue-ACE binding affinity.

Evidence DimensionSuppression of monocyte proinflammatory cytokine release
Target Compound DataSignificant reversal of disease-induced cytokine release and hsCRP reduction
Comparator Or BaselineEnalapril (20 mg daily)
Quantified DifferencePerindopril showed superior systemic anti-inflammatory and monocyte-suppressing effects compared to the limited efficacy of enalapril.
ConditionsLipopolysaccharide-stimulated monocytes from normotensive CAD patients (90-day treatment)

Procurement of perindopril is essential for assays modeling tissue-level RAAS blockade and vascular inflammation, where less lipophilic agents like enalapril fail to produce equivalent cellular responses.

Dose Normalization and Molecular Weight Variance vs. Arginine Salt

Perindopril erbumine (tert-butylamine salt) and perindopril arginine exhibit identical active metabolite (perindoprilat) pharmacokinetics only when strictly dose-normalized, as the arginine salt possesses a molecular weight 1.43 times greater than the erbumine salt. In comparative bioavailability studies, achieving equivalent area under the curve (AUC) for perindopril (~10.2 vs. 10.5 hr•ng/mL/mg) required precise stoichiometric adjustment [1].

Evidence DimensionMolecular weight and dose normalization factor
Target Compound DataPerindopril erbumine (baseline molecular weight)
Comparator Or BaselinePerindopril arginine (1.43x higher molecular weight)
Quantified Difference1.43-fold mass difference required to achieve equivalent perindoprilat AUC (~33.3 vs. 38.3 hr•ng/mL/mg, P = 0.17).
ConditionsPharmacokinetic bioavailability modeling in healthy subjects

Buyers must select the erbumine salt to maintain continuity with legacy dosing protocols and avoid the 1.43x mass correction required when using the arginine salt in formulation or in vivo studies.

Crystalline Polymorph Control for Generic API Manufacturing

Perindopril erbumine exists in multiple polymorphic states (alpha, beta, gamma), with the alpha crystalline form being the primary target for stable generic API formulation. The specific polymorphic form directly dictates the thermal stability and moisture sensitivity of the API. Controlling the crystallization process (e.g., from ethyl acetate) to yield the alpha form is a critical procurement and processing parameter, as deviations to other polymorphs or amorphous states can lead to accelerated degradation into impurities under high humidity (75% RH) [1].

Evidence DimensionPolymorphic stability and impurity formation
Target Compound DataAlpha crystalline form of perindopril erbumine
Comparator Or BaselineAmorphous or mixed polymorphic states
Quantified DifferenceAlpha form maintains structural integrity, whereas uncontrolled forms show accelerated degradation under 40°C/75% RH.
ConditionsSolid-state API stability testing and crystallization from ethyl acetate

Procuring well-characterized perindopril erbumine is critical for formulation scientists to ensure reproducible dissolution profiles and prevent moisture-induced degradation.

Superior Restoration of Cardiac Sympathetic Nerve Activity vs. Enalapril

In a meta-analysis of trials comparing perindopril and enalapril in systolic heart failure patients, perindopril demonstrated a significantly greater improvement in cardiac sympathetic nerve activity. Perindopril improved the heart-to-mediastinum ratio by a pooled mean net change of 0.12 and reduced the washout rate by 3.51% compared to enalapril [1]. This quantitative superiority is linked to perindopril's higher lipophilicity and tissue-ACE binding capacity.

Evidence DimensionCardiac sympathetic nerve activity (Heart-to-mediastinum ratio and washout rate)
Target Compound DataSignificant improvement (H/M ratio +0.12, washout rate -3.51%)
Comparator Or BaselineEnalapril
Quantified DifferencePerindopril outperformed enalapril by 0.12 in H/M ratio (95% CI: 0.08-0.16) and -3.51% in washout rate.
ConditionsSystolic heart failure patients evaluated via cardiac imaging

For researchers modeling cardiac autonomic function or tissue-specific ACE inhibition, perindopril provides a robust, quantitatively superior response baseline compared to enalapril.

Generic API Formulation and Polymorph Stability Testing

Because perindopril erbumine's alpha crystalline form is the benchmark for legacy stability data and generic manufacturing patents, it is the mandatory choice for formulation scientists establishing dissolution profiles, excipient compatibility, and moisture-protection packaging strategies [1].

In Vivo Modeling of Tissue-Level RAAS Blockade

Due to its high lipophilicity and superior tissue-ACE binding affinity compared to enalapril, perindopril erbumine is the optimal procurement choice for in vivo models investigating cardiac sympathetic nerve activity restoration and localized vascular remodeling [2].

Immunomodulatory and Anti-Inflammatory Cardiovascular Assays

Perindopril erbumine is specifically required for assays measuring the suppression of monocyte proinflammatory cytokine release (such as TNF-α and IL-1β), where less lipophilic agents fail to produce equivalent systemic anti-inflammatory responses [3].

Legacy Pharmacokinetic and Bioequivalence Baselines

As the original commercialized salt form, perindopril erbumine is essential for establishing baseline pharmacokinetic data without the 1.43-fold molecular weight correction required when using the newer arginine salt in comparative bioavailability studies [4].

Physical Description

Solid

XLogP3

0.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

368.23112213 Da

Monoisotopic Mass

368.23112213 Da

Heavy Atom Count

26

UNII

Y5GMK36KGY

GHS Hazard Statements

Aggregated GHS information provided by 15 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 15 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 14 of 15 companies with hazard statement code(s):;
H302 (64.29%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (14.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H360 (14.29%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (71.43%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of mild to moderate essential hypertension, mild to moderate congestive heart failure, and to reduce the cardiovascular risk of individuals with hypertension or post-myocardial infarction and stable coronary disease.
FDA Label

Livertox Summary

Perindopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and stable coronary artery disease. Perindopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Antihypertensive Agents; Angiotensin-Converting Enzyme Inhibitors; ACE Inhibitors; ACEIs
Angiotensin-Converting Enzyme Inhibitors

Pharmacology

Perindopril Erbumine is the tert-butylamine salt of perindopril, the ethyl ester of a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. Upon hydrolysis, perindopril erbumine is converted to its active form perindoprilat, inhibiting ACE and the conversion of angiotensin I to angiotensin II; consequently, angiotensin II-mediated vasoconstriction and angiotensin II-stimulated aldosterone secretion from the adrenal cortex are inhibited and diuresis and natriuresis ensue.

MeSH Pharmacological Classification

Antihypertensive Agents

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Perindoprilat, the active metabolite of perindopril, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Perindopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

107133-36-8

Absorption Distribution and Excretion

Rapidly absorbed with peak plasma concentrations occurring approximately 1 hour after oral administration. Bioavailability is 65-75%. Following absorption, perindopril is hydrolyzed to perindoprilat, which has an average bioavailability of 20%. The rate and extent of absorption is unaffected by food. However, food decreases the extent of biotransformation to peridoprilat and reduces its bioavailability by 35%.
Perindopril is extensively metabolized following oral administration, with only 4 to 12% of the dose recovered unchanged in the urine.
219 - 362 mL/min [oral administration]

Metabolism Metabolites

Extensively metabolized, with only 4-12% of the dose recovered in urine following oral administration. Six metabolites have been identified: perindoprilat, perindopril glucuronide, perindoprilat glucuronide, a perindopril lactam, and two perindoprilat lactams. Only perindoprilat is pharmacologically active. Peridoprilat and perindoprilat glucuronide are the two main circulating metabolites.
Perindopril has known human metabolites that include Perindoprilat glucuronide.

Wikipedia

Perindopril

Biological Half Life

Perindopril, 1.2 hours; Peridoprilat, 30-120 hours. The long half life of peridoprilat is due to its slow dissociation from ACE binding sites.

Use Classification

Pharmaceuticals

Dates

Last modified: 09-13-2023

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